Chromoionophore II

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore II involves the reaction of 9-dimethylaminobenzo[a]phenoxazine with a butyl-substituted dioxo-dioxaeicosyl phenyl imine. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .

化学反应分析

Structural Features Influencing Reactivity

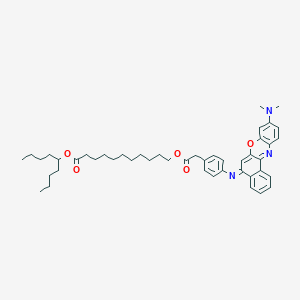

Chromoionophore II (, MW 734.0 g/mol) contains:

-

A benzo[a]phenoxazine core with a dimethylamino electron-donating group.

-

A lipophilic alkyl chain (nonan-5-yl undecanoate) for membrane compatibility.

-

A phenyliminoacetyl group acting as an ion-binding site.

This architecture enables dual functionality: chromophoric activity (via -conjugation) and ionophoric activity (via coordination sites) .

Ion-Complexation Reactions

This compound undergoes reversible binding with divalent cations, primarily , altering its tautomeric equilibrium and optical properties.

Key Findings:

Reaction Equation:

Tautomeric shift driven by cation-induced deprotonation .

pH-Dependent Protonation/Deprotonation

The dimethylamino group () and phenolic hydroxyl govern pH-responsive behavior:

-

Acidic conditions : Protonation of enhances electron-withdrawing effects, blue-shifting absorption .

-

Alkaline conditions : Deprotonation of phenol stabilizes the quinone-hydrazone form, red-shifting absorption .

Spectral Data:

| pH Range | (nm) | Dominant Form |

|---|---|---|

| 2–5 | 580 | Azo-phenol (protonated) |

| 7–9 | 620 | Quinone-hydrazone (deprotonated) |

| Data correlate with optode performance in physiological pH ranges . |

Competitive Ion Interference

While selective for , this compound shows cross-reactivity with:

-

Mg2+^{2+}2+ : 10-fold lower affinity due to smaller ionic radius and weaker coordination .

-

Na+^++/K+^++ : Negligible binding in membranes containing ionophores (e.g., valinomycin) .

Limitations and Mitigations

-

Photobleaching : Prolonged UV exposure degrades the chromophore. Mitigated by using stabilizers like BHT .

-

Lipophilicity : High molecular weight limits aqueous solubility. Addressed via Langmuir-Blodgett film deposition .

This compound’s reactivity is defined by its tautomerism, pH sensitivity, and selective cation binding, making it indispensable in optical ion sensing. Ongoing research focuses on enhancing selectivity for multiplex ion detection in biological matrices .

科学研究应用

Ion Sensing Applications

Chromoionophore II has been extensively studied for its role in ion-selective sensors. These sensors are crucial for environmental monitoring and clinical diagnostics.

Lead(II) Detection

Recent research explored the use of chromoionophores, including this compound, for the optical sensing of lead(II) ions. The study demonstrated that chromoionophores can be immobilized in polymer membranes to create sensitive optodes. The 18-membered diazocrown with an oligoether linker exhibited a linear response range from to M lead(II), with a detection limit of 56 µg/L .

| Chromoionophore | Linear Range (M) | Detection Limit (µg/L) | Best Performance |

|---|---|---|---|

| Diazocrown 18-membered | 56 | Oligoether linker |

Nitrite Detection

This compound has also been incorporated into polymeric membranes for nitrite detection. The optical sensors demonstrated significant changes in absorbance correlated with nitrite concentration, allowing for real-time monitoring of nitrite levels .

| Sensor Type | Ion Detected | Response Mechanism |

|---|---|---|

| Polymeric Optode | Nitrite | Absorbance change with ion binding |

Fluorescence Imaging

This compound is utilized in fluorescence-based imaging techniques, which are pivotal in biological and medical research.

Cell Imaging

Ion-selective nanoprobes based on chromoionophores have been developed for fluorescence cell imaging. These probes allow researchers to visualize ion concentrations within living cells, providing insights into cellular processes .

Environmental Monitoring

The ability of this compound to selectively bind ions makes it ideal for environmental applications, particularly in detecting pollutants.

Carbon Dioxide Sensing

A recent study highlighted the use of chromoionophores in a hydrogel layer designed to indicate pH changes due to CO2 absorption. This application showcases the potential for monitoring environmental CO2 levels using chromoionophores .

Case Study 1: Lead(II) Optical Sensing

In a controlled experiment, various diazocrowns were tested for their efficiency in detecting lead(II). The results indicated that the structural composition of the crown significantly influenced sensitivity and selectivity.

Case Study 2: Nitrite Detection Using Polymer Films

Optodes were fabricated using this compound integrated into polymer films, demonstrating high sensitivity and reversibility in nitrite detection across varying pH levels.

作用机制

The mechanism of action of Chromoionophore II involves the reversible binding of ions to its structure. The compound acts as an ionophore, selectively binding to specific ions and forming a complex. This complexation results in a change in the optical properties of this compound, which can be detected using optical sensors. The molecular targets are the ions themselves, and the pathways involved include ion exchange and complexation reactions .

相似化合物的比较

- Chromoionophore I

- Solvatochromic dyes

- Photoswitchable sensors

- Upconverting nanoparticles

Comparison: Chromoionophore II is unique due to its high lipophilicity and selectivity for specific ions. Compared to Chromoionophore I, this compound offers better stability and a broader range of ion selectivity. Solvatochromic dyes and photoswitchable sensors provide alternative methods for ion detection but may not offer the same level of selectivity and stability as this compound. Upconverting nanoparticles are another alternative, but they require more complex synthesis and handling procedures .

生物活性

Chromoionophore II, a compound characterized by its chromophoric and ionophoric properties, has garnered significant interest in the field of biochemical sensing and cellular imaging. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in ion detection, and relevant case studies.

This compound is primarily known for its ability to selectively bind ions, which is crucial for its role in various sensing applications. The compound typically consists of a chromophoric moiety that undergoes a change in optical properties upon interaction with target ions, such as calcium or nitrite. This change can be quantitatively measured, allowing for precise ion concentration determination.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| CAS Number | 138833-46-2 |

| Molecular Weight | Variable based on substituents |

| Ionophoric Function | Selective binding to cations (e.g., Ca²⁺) |

| Chromophoric Function | Fluorescence changes upon ion binding |

| Application | Ion-selective sensors, fluorescence imaging |

Biological Applications

This compound has been utilized in various biological contexts, particularly in the development of ion-selective sensors and imaging probes. Its lipophilic nature allows it to integrate into cell membranes, facilitating intracellular ion detection.

Cell Imaging and Sensing

Recent studies have demonstrated the effectiveness of this compound in cellular environments. For instance, it has been incorporated into polymeric membranes to create sensitive optodes for detecting nitrite levels. The interaction between nitrite and the chromoionophore results in significant spectral changes, indicating its potential for real-time monitoring in biological systems .

Case Study: Calcium Ion Detection

A notable application of this compound is in the detection of calcium ions. The compound's unique structure allows it to selectively bind calcium ions, leading to a measurable change in fluorescence intensity. This property has been exploited in various experimental setups to monitor calcium dynamics within living cells .

Research Findings

Several studies have highlighted the biological activity of this compound through various experimental approaches:

- Fluorescent Sensing : Research indicates that the incorporation of this compound into PVC membranes enhances the sensitivity and selectivity towards target ions. The fluorescence response is directly correlated with ion concentration, making it a valuable tool for biochemical assays .

- Intracellular Studies : In vivo studies have shown that this compound can effectively penetrate cellular membranes and provide quantitative measurements of intracellular ion concentrations. This capability is crucial for understanding cellular signaling pathways and physiological responses .

- Optimization of Sensor Performance : Adjustments in the polymeric matrix composition have been shown to significantly affect the performance of this compound-based sensors. For example, varying the pH and ionic strength during sensor fabrication can optimize sensitivity and response time .

属性

IUPAC Name |

nonan-5-yl 11-[2-[4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]phenyl]acetyl]oxyundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N3O5/c1-5-7-19-37(20-8-6-2)53-44(50)23-15-13-11-9-10-12-14-18-30-52-45(51)31-34-24-26-35(27-25-34)47-41-33-43-46(39-22-17-16-21-38(39)41)48-40-29-28-36(49(3)4)32-42(40)54-43/h16-17,21-22,24-29,32-33,37H,5-15,18-20,23,30-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOXJPWUWJDGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402893 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136499-31-5 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。